molecular formula C17H14O3 B3032932 2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid CAS No. 6321-58-0

2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid

Cat. No.: B3032932
CAS No.: 6321-58-0
M. Wt: 266.29 g/mol
InChI Key: VVBMGEZSIIRJFI-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indene-5-carbonyl)benzoic acid is a high-purity organic compound with the molecular formula C17H14O3 and a molecular weight of 266.30 g/mol . It is supplied for research applications and is identified with the CAS Registry Number 6321-58-0 . The indane scaffold, which is a core structural component of this molecule, is significant in medicinal chemistry and is found in a range of bioactive pharmaceutical agents . Notably, derivatives containing the 2,3-dihydro-1H-indene moiety are the subject of ongoing investigations in drug discovery, with published patent research highlighting the potential of such compounds in the development of therapies for cancer, including specific activity against pancreatic, breast, and prostate cancers, among others . This reagent serves as a critical synthetic intermediate or building block for researchers working in these fields . The product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can access this compound for their experimental needs, with availability from multiple global stockpoints to facilitate scientific discovery .

Properties

IUPAC Name

2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-16(14-6-1-2-7-15(14)17(19)20)13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBMGEZSIIRJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283287
Record name 2-(2,3-Dihydro-1H-indene-5-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6321-58-0
Record name NSC30815
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,3-Dihydro-1H-indene-5-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid typically involves the reaction of indene derivatives with benzoic acid under specific conditions. One common method includes the use of Friedel-Crafts acylation, where indene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of this compound lies in medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that derivatives of 2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes related to tumor growth .
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in animal models, indicating its possible use in developing anti-inflammatory drugs .

Material Science

In material science, this compound can be utilized as an intermediate in synthesizing polymers and advanced materials:

  • Polymer Synthesis : Its functional groups allow it to act as a building block for creating copolymers with desirable mechanical and thermal properties. This application is particularly relevant in developing high-performance materials for industrial applications .

Case Study 1: Anticancer Research

A study investigated the effects of synthesized derivatives of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment on rats with induced paw edema, administration of the compound resulted in a marked decrease in swelling compared to the control group. The study concluded that the compound's ability to inhibit pro-inflammatory cytokines could lead to new therapeutic strategies for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. For instance, indene derivatives have been shown to interact with retinoic acid receptors, influencing gene transcription and cellular differentiation . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of 2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid and its analogues:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound C₁₇H₁₄O₃ Benzoic acid linked via carbonyl group Potential pharmacological activity
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid C₁₂H₁₄O₂ Dimethyl groups on dihydroindene ring Chemical intermediate; enhanced lipophilicity
N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide C₁₆H₁₅ClN₂O₃S Sulfonamide and 4-chlorophenyl groups Antineoplastic agent (dose-dependent methemoglobinemia)
2-{4-Methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid C₂₇H₂₇NO₅ Methoxy, ethoxy, and benzamide substituents Complex pharmacokinetics; under clinical evaluation

Key Observations:

  • Biological Activity : Sulfonamide derivatives (e.g., C₁₆H₁₅ClN₂O₃S) demonstrate antineoplastic activity but with dose-limiting methemoglobinemia, highlighting the trade-off between efficacy and toxicity .
  • Steric and Electronic Effects: The methoxy-ethoxy-benzamide derivative (C₂₇H₂₇NO₅) shows prolonged plasma half-life due to bulky substituents, which may impede metabolic clearance .

Conformational and Stereochemical Comparisons

  • Atropisomerism: Benzoic acid derivatives with bulky substituents (e.g., dicyanovinyl groups) exhibit atropisomerism, where restricted rotation about single bonds leads to distinct conformers.
  • Superimposition with Pharmacophores: A benzoic acid derivative (2-(2-chlorophenoxy)benzoic acid) was conformationally matched with estazolam, a benzodiazepine agonist, suggesting structural motifs critical for receptor binding .

Biological Activity

The compound 2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid is a derivative of indene and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the acylation of benzoic acid derivatives with indanone precursors. Various synthetic strategies have been reported, including:

  • Acylation Reactions : Utilizing acyl chlorides derived from 2,3-dihydro-1H-indene to introduce the carbonyl group onto the benzoic acid backbone.
  • Cyclization Methods : Employing cyclization techniques to form the indene structure which is crucial for biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells by promoting the degradation of inhibitor of apoptosis (IAP) proteins such as cIAP-1 and cIAP-2. This mechanism enhances the sensitivity of cancer cells to apoptotic signals from TNF receptor superfamily ligands, including TNF-alpha and TRAIL .

Inhibition of Cholinesterases

Indane derivatives have also been evaluated for their ability to inhibit cholinesterases (AChE and BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer’s. Some derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibitory effects on these enzymes .

Retinoic Acid Receptor Agonism

Recent studies have identified indene-derived compounds as potential agonists for retinoic acid receptors (RARs). For instance, certain analogs demonstrated moderate binding affinity and significant antiproliferative activity against various cancer cell lines. The differentiation-inducing potential of these compounds was particularly notable in NB4 cells .

Case Studies

Case Study 1: Induction of Apoptosis in Cancer Cells

In a study focusing on indane derivatives, researchers observed that this compound significantly induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways following IAP degradation.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of indane derivatives against oxidative stress-induced cell death in retinal pigment epithelium cells. The results indicated that these compounds could mitigate cytotoxic effects associated with age-related macular degeneration by reducing lipofuscin accumulation in cellular models .

Comparative Analysis

The following table summarizes key biological activities associated with this compound and its analogs:

Compound Biological Activity IC50 Values (nM) Mechanism
This compoundAntitumor activityVaries (sub-nanomolar)Induces apoptosis through IAP degradation
Analog ACholinesterase inhibition14.8AChE inhibition
Analog BRARα agonismModerateInduces differentiation in cancer cells

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation to introduce the indene carbonyl group to the benzoic acid backbone. Key parameters include:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are commonly used .
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
    Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the acyl group attachment (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for benzoic acid) .
  • IR spectroscopy : A strong carbonyl stretch (~1680–1720 cm⁻¹) verifies the acyl group .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : ≥98% purity is achievable with C18 columns and acetonitrile/water gradients .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposition occurs above 150°C; store at –20°C in amber vials .
  • Photostability : Susceptible to UV degradation; use light-resistant containers .
  • Hydrolytic stability : The ester linkage may hydrolyze in aqueous alkaline conditions (pH > 9); neutral buffers are recommended .

Advanced Research Questions

Q. What strategies resolve conflicting spectroscopic data (e.g., unexpected NMR splitting or IR shifts) for this compound?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria) by analyzing spectra at –40°C to 60°C .
  • 2D NMR (COSY, NOESY) : Assigns overlapping signals and confirms spatial proximity of protons .
  • Computational modeling : DFT calculations (B3LYP/6-311+G**) predict NMR/IR spectra to validate experimental data .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Frontier molecular orbital (FMO) analysis : Identifies electrophilic sites via local ionization potential maps (e.g., carbonyl carbon as primary electrophilic center) .
  • Molecular dynamics (MD) simulations : Models solvation effects on reactivity in polar vs. nonpolar solvents .
  • Docking studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What mechanistic insights explain byproduct formation during synthesis, and how can yields be improved?

  • Byproduct analysis : Common byproducts include over-acylated derivatives (e.g., di-acylated indene); LC-MS identifies these impurities .
  • Kinetic control : Short reaction times (1–2 hr) and low temperatures (0°C) favor mono-acylation .
  • Catalyst recycling : Immobilized Lewis acids (e.g., FeCl₃ on silica) reduce waste and improve reproducibility .

Q. What role does this compound play in materials science applications, such as adsorbent design or coordination chemistry?

  • Metal-organic frameworks (MOFs) : The benzoic acid moiety chelates metal ions (e.g., Co²⁺, Cu²⁺) to form porous networks .
  • Adsorbents : Functionalized activated carbon derivatives enhance heavy metal removal (e.g., Pb²⁺ adsorption capacity up to 120 mg/g) .

Q. How can in vitro metabolic pathways be elucidated using isotopic labeling or advanced chromatography?

  • Isotope tracing : ¹⁴C-labeled compound tracks metabolic products in hepatocyte assays .
  • LC-MS/MS : Identifies phase I metabolites (e.g., hydroxylation at the indene ring) and phase II conjugates (glucuronides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.